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Compound of Interest

Compound Name: 2-Benzyl-1,3-propanediol

Cat. No.: B049509

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 2-Benzyl-1,3-propanediol, a key intermediate in various synthetic applications. Designed
for researchers, scientists, and professionals in drug development, this document delves into
the anticipated *H NMR, 13C NMR, Infrared (IR), and Mass Spectrometry (MS) data. While
direct experimental spectra for this specific compound are not readily available in public
databases, this guide leverages data from structurally similar molecules and fundamental
spectroscopic principles to provide a robust and predictive analysis.

Introduction to 2-Benzyl-1,3-propanediol and its
Spectroscopic Characterization

2-Benzyl-1,3-propanediol, with the chemical formula C10H1402, is a diol featuring a benzyl
substituent at the central carbon of a propane-1,3-diol backbone. Its structure lends itself to
applications as a building block in the synthesis of polyesters, polyurethanes, and in the
development of pharmaceutical agents. Accurate structural elucidation through spectroscopic
methods is paramount for confirming its identity and purity, ensuring the integrity of subsequent
research and development.

This guide will provide a detailed theoretical analysis of the expected spectroscopic signatures
of 2-Benzyl-1,3-propanediol, drawing comparisons with the known data of 1,3-propanediol, 2-
benzyl-2-ethyl-1,3-propanediol, and 2-benzyloxy-1,3-propanediol.
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Molecular Structure and Predicted Spectroscopic
Correlations

The molecular structure of 2-Benzyl-1,3-propanediol is fundamental to understanding its
spectroscopic behavior. The presence of a chiral center at the C2 position, the aromatic ring,
and the primary hydroxyl groups will give rise to distinct signals in various spectroscopic
analyses.

Caption: Molecular structure of 2-Benzyl-1,3-propanediol.

Proton Nuclear Magnetic Resonance (*H NMR)
Spectroscopy

The *H NMR spectrum of 2-Benzyl-1,3-propanediol is expected to be rich in information, with
distinct signals for the aromatic protons, the benzylic protons, the methine proton, and the
methylene protons of the propanediol backbone, as well as the hydroxyl protons.

Expected *H NMR Data (Predicted)

Predicted Coupling
Protons Chemical Shift  Multiplicity Integration Constants (J,
(3, ppm) Hz)
Aromatic (CeH5) 7.20-7.40 Multiplet 5H -
Benzylic (CH2-
2.80-2.90 Doublet 2H ~7-8
Ph)
Methine (CH) 2.00-2.10 Multiplet 1H -
Methylene )
3.60 - 3.80 Multiplet 4H -
(CH20H)
Variable i
Hydroxyl (OH) Broad Singlet 2H -

(exchangeable)

Interpretation and Rationale:
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e Aromatic Protons: The protons on the phenyl ring are expected to appear as a complex
multiplet in the range of 7.20-7.40 ppm, a characteristic region for aromatic protons.

e Benzylic Protons: The two benzylic protons are diastereotopic due to the adjacent chiral
center and are expected to show a doublet around 2.80-2.90 ppm, coupled to the methine
proton.

o Methine Proton: The single proton at the C2 position will likely appear as a multiplet around
2.00-2.10 ppm, coupled to the benzylic protons and the adjacent methylene protons.

o Methylene Protons: The four protons of the two CH20H groups are also diastereotopic and
are expected to give a complex multiplet in the 3.60-3.80 ppm region.

o Hydroxyl Protons: The chemical shift of the hydroxyl protons is highly dependent on
concentration, temperature, and solvent. They typically appear as a broad singlet that can be
exchanged with D20.

Carbon-13 Nuclear Magnetic Resonance (**C NMR)
Spectroscopy

The 3C NMR spectrum will provide information on the carbon skeleton of the molecule. Each
carbon atom in a unique chemical environment will give a distinct signal.

Expected 3C NMR Data (Predicted)

Carbon Predicted Chemical Shift (6, ppm)
Aromatic (Quaternary C) 138 - 140

Aromatic (CH) 126 - 130

Benzylic (CH2) 35-40

Methine (CH) 45 - 50

Methylene (CH20H) 60 - 65

Interpretation and Rationale:
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e Aromatic Carbons: The carbons of the phenyl group will resonate in the typical aromatic
region of 126-140 ppm. The quaternary carbon attached to the benzyl group will be at the
lower field end of this range.

e Benzylic Carbon: The benzylic CHz carbon is expected to appear around 35-40 ppm.

» Methine Carbon: The C2 carbon, being a methine group attached to the benzyl and two
hydroxymethyl groups, is predicted to have a chemical shift in the 45-50 ppm range.

» Methylene Carbons: The two equivalent CH20OH carbons are expected to resonate in the 60-
65 ppm region, which is characteristic for carbons attached to a hydroxyl group.

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the functional groups present in the molecule.

Expected IR Data (Predicted)

Expected Wavenumber

Functional Group Intensity
(cm™)

O-H Stretch (Alcohol) 3200 - 3600 Strong, Broad

C-H Stretch (Aromatic) 3000 - 3100 Medium

C-H Stretch (Aliphatic) 2850 - 3000 Medium

C=C Stretch (Aromatic) 1450 - 1600 Medium to Weak

C-O Stretch (Primary Alcohol) 1000 - 1050 Strong

Interpretation and Rationale:

e O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm~1 is the
most characteristic feature of the hydroxyl groups, indicating intermolecular hydrogen
bonding.

e C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm~1, while
aliphatic C-H stretches will appear just below 3000 cm™1.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049509?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e C=C Stretch: Aromatic C=C bond stretching vibrations will result in medium to weak bands in
the 1450-1600 cm~1 region.

e C-O Stretch: A strong band around 1000-1050 cm~* will be indicative of the C-O stretching of
the primary alcohol groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. For 2-Benzyl-1,3-propanediol (C10H140:2), the molecular weight is
approximately 166.22 g/mol .

Expected Mass Spectrometry Data (Predicted)

m/z Proposed Fragment
166 [M]* (Molecular lon)
148 [M - H20]*

135 [M - CH20H]*

91 [C7H7]* (Tropylium ion)
77 [CeHs]*

Interpretation and Rationale:
e Molecular lon: The molecular ion peak [M]* is expected at m/z 166.

e Fragmentation: Common fragmentation pathways for alcohols include the loss of water ([M -
H20]*, m/z 148) and the loss of a hydroxymethyl group ([M - CH20H]*, m/z 135). The most
prominent peak is often the tropylium ion at m/z 91, which is characteristic of compounds
containing a benzyl group. The phenyl cation at m/z 77 is also an expected fragment.
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Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocols

Acquiring high-quality spectroscopic data is crucial for accurate analysis. Below are
generalized protocols for each technique.

7.1 NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 2-Benzyl-1,3-propanediol in approximately 0.6
mL of a deuterated solvent (e.g., CDCls, DMSO-ds).

¢ Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

e 1H NMR Acquisition: Acquire a standard one-dimensional *H NMR spectrum. Key parameters
include a sufficient number of scans for good signal-to-noise, a spectral width covering the
expected chemical shift range, and a relaxation delay of at least 1-2 seconds.

e 13C NMR Acquisition: Acquire a proton-decoupled 13C NMR spectrum. A larger number of
scans will be necessary due to the lower natural abundance of 13C.

7.2 IR Spectroscopy

o Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total
Reflectance (ATR) accessory. For a liquid, a thin film can be prepared between two salt
plates (e.g., NaCl or KBr).
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e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm~1). Acquire a
background spectrum first and then the sample spectrum.

7.3 Mass Spectrometry

o Sample Introduction: Depending on the instrument, the sample can be introduced directly via
a probe or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid
Chromatography (LC-MS).

« lonization: Electron Impact (El) is a common ionization technique for GC-MS, while
Electrospray lonization (ESI) is frequently used for LC-MS.

e Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on
their mass-to-charge ratio.

Conclusion

This technical guide provides a detailed prediction and interpretation of the *H NMR, 13C NMR,
IR, and Mass Spectrometry data for 2-Benzyl-1,3-propanediol. By leveraging the known
spectroscopic data of structurally related compounds and fundamental principles, this
document serves as a valuable resource for the identification and characterization of this
important synthetic intermediate. The provided protocols offer a starting point for the
experimental acquisition of this data in a laboratory setting.
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[https://www.benchchem.com/product/b049509#spectroscopic-data-of-2-benzyl-1-3-
propanediol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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